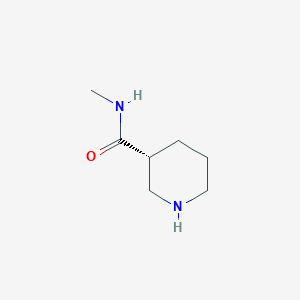

(3R)-N-methylpiperidine-3-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R)-N-methylpiperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-8-7(10)6-3-2-4-9-5-6/h6,9H,2-5H2,1H3,(H,8,10)/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEEDUUNLCWJQNG-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CCCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)[C@@H]1CCCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Asymmetric Synthesis and Stereoselective Methodologies for 3r N Methylpiperidine 3 Carboxamide

Strategies for Chiral Piperidine (B6355638) Ring Formation

The cornerstone of synthesizing (3R)-N-methylpiperidine-3-carboxamide lies in the stereocontrolled construction of the piperidine ring with the desired (R) configuration at the C3 position. Various strategies have been developed to achieve this, broadly categorized into stereocontrolled cyclization reactions, asymmetric approaches to the piperidine nucleus, and the utilization of the chiral pool.

Cyclization Reactions in Stereocontrolled Synthesis

Stereocontrolled cyclization reactions are a powerful tool for the formation of the piperidine ring, where the stereochemistry is established during the ring-closing step. Methods such as intramolecular Michael additions, reductive aminations of keto- or aldehyde-containing precursors, and various transition-metal-catalyzed cyclizations have been employed. For instance, the Prins cyclization and carbonyl ene reactions of homoallylic amines can be catalyzed by Lewis or Brønsted acids to produce substituted piperidines, with the potential for diastereocontrol by carefully selecting reaction conditions. nih.govdicp.ac.cn These reactions often proceed through carbocationic intermediates, where the stereochemical outcome is influenced by the stability of the transition states leading to either cis or trans products. nih.govdicp.ac.cn

Another approach involves intramolecular reductive amination of δ-amino ketones or aldehydes. This method forms the C-N bond and establishes the stereocenter in a single step. The stereoselectivity of the reduction of the intermediate imine or iminium ion is key to controlling the final stereochemistry of the 3-substituted piperidine.

Asymmetric Approaches to Piperidine Nuclei

Asymmetric catalysis offers a direct and efficient route to chiral piperidines. One of the most prominent methods is the asymmetric hydrogenation of substituted pyridinium (B92312) salts. This approach involves the reduction of a prochiral pyridine (B92270) derivative using a chiral catalyst, typically a rhodium or iridium complex with a chiral phosphine (B1218219) ligand. researchgate.netresearchgate.netwhiterose.ac.uk The enantioselectivity of these reactions can be high, providing access to enantioenriched piperidines. For example, the asymmetric hydrogenation of N-benzylated 3-substituted pyridinium salts in the presence of an organic base has been shown to yield the corresponding piperidines with high enantiomeric excess. researchgate.net

Furthermore, radical-mediated processes have emerged as a novel strategy. An enantioselective δ-C-H cyanation of acyclic amines, followed by cyclization, provides an unconventional yet effective route to chiral piperidines. nih.govkoreascience.kr This method utilizes a chiral copper catalyst to control the stereochemistry of the C-C bond formation at the δ-position, which then directs the formation of the chiral piperidine ring. koreascience.kr

Chiral Pool Synthesis Utilizing Precursors

Chiral pool synthesis leverages naturally occurring enantiopure starting materials to construct the target molecule, thereby transferring the inherent chirality of the precursor to the final product. L-Malic acid is a commonly used chiral precursor for the synthesis of various chiral building blocks, including substituted piperidines. researchgate.netkoreascience.kr A multi-step synthesis starting from L-malic acid can be devised to construct the (3R)-piperidine core. This approach involves a sequence of transformations to build the carbon skeleton and introduce the necessary functional groups before the final ring closure. Although often involving more steps, this strategy guarantees the absolute stereochemistry of the target molecule.

β-Ketopiperidinecarboxylates can also serve as precursors in chiral pool approaches. The diastereoselective reduction of the keto group is a critical step in these syntheses. The Narasaka–Prasad reduction, for instance, allows for the syn-selective reduction of β-hydroxy ketones, which can be adapted to control the stereochemistry of hydroxylated piperidine intermediates. nih.gov Subsequent chemical manipulations can then lead to the desired 3-substituted piperidine.

Stereospecific Introduction and Modification of the Carboxamide Moiety

Once the chiral (3R)-piperidine core is established, the next critical phase is the stereospecific introduction and modification of the carboxamide group at the C3 position and the installation of the methyl group on the piperidine nitrogen. These transformations must proceed without racemization of the existing stereocenter.

Amination and Acylation Reactions for N-Methylcarboxamide Formation

The formation of the N-methylcarboxamide can be achieved through the amidation of a (3R)-piperidine-3-carboxylic acid derivative. This typically involves the activation of the carboxylic acid followed by reaction with methylamine. A variety of coupling reagents can be employed for this purpose, and the choice of reagent and reaction conditions is crucial to prevent epimerization of the α-chiral center. rsc.orgnih.gov The direct use of (R)-nipecotic acid (piperidine-3-carboxylic acid) as the starting material for this amidation step is a common strategy.

Alternatively, the carboxamide functionality can be introduced earlier in the synthetic sequence, for instance, by cyclization of a precursor that already contains the N-methylcarboxamide moiety.

Alkylation Strategies for N-Substitution on the Piperidine Ring

Below is a table summarizing various synthetic strategies for chiral piperidine ring formation:

| Strategy | Key Reaction | Precursor Example | Catalyst/Reagent Example | Stereocontrol |

| Asymmetric Hydrogenation | Hydrogenation of Pyridinium Salt | N-benzylated 3-substituted pyridinium salt | Rh-JosiPhos catalyst, Et3N | High enantioselectivity researchgate.net |

| Radical-Mediated Cyclization | Enantioselective δ C-H Cyanation | Acyclic amine | Chiral Cu catalyst | High enantioselectivity koreascience.kr |

| Chiral Pool Synthesis | Multi-step synthesis with cyclization | L-Malic Acid | Various standard reagents | Absolute stereocontrol from precursor researchgate.netkoreascience.kr |

| Diastereoselective Reduction | Reduction of β-keto ester | β-Ketopiperidinecarboxylate | Narasaka–Prasad reduction reagents | High diastereoselectivity nih.gov |

The following table outlines common methods for the formation and modification of the carboxamide moiety:

| Transformation | Starting Material | Reagent/Catalyst | Key Considerations |

| N-Methylcarboxamide Formation | (3R)-Piperidine-3-carboxylic acid | Amide coupling reagents (e.g., HATU, EDCI), Methylamine | Prevention of racemization at C3 |

| N-Methylation of Piperidine | (3R)-Piperidine-3-carboxamide | Methyl iodide, K2CO3 or Formaldehyde, NaBH4 | Chemoselectivity, retention of stereochemistry |

Diastereoselective and Enantioselective Synthesis Pathways

The precise control over the stereochemical outcome is paramount in the synthesis of chiral piperidines. Diastereoselective and enantioselective strategies offer powerful tools to access specific stereoisomers of N-methylpiperidine-3-carboxamide and its derivatives.

Control of Relative and Absolute Stereochemistry at C-3 and C-4 Positions

Achieving control over the relative and absolute stereochemistry at the C-3 and C-4 positions of the piperidine ring is a key challenge in the synthesis of complex analogues. One effective strategy involves the diastereoselective hydrogenation of substituted pyridine precursors, followed by epimerization to access different stereoisomers. For instance, the hydrogenation of disubstituted pyridines can lead to the formation of cis-piperidines with high diastereoselectivity. Subsequent base-mediated epimerization can then be employed to convert the cis-isomers into their trans counterparts, providing access to a range of diastereomerically pure compounds.

Another powerful approach is the use of palladium-catalyzed decarboxylative cyclization of γ-methylidene-δ-valerolactones with imines. This method has been shown to produce multisubstituted nipecotic acid (piperidine-3-carboxylic acid) derivatives with high diastereoselectivity. The choice of the N-protecting group on the imine is crucial for the stereochemical outcome of the reaction.

| Starting Material | Reagents and Conditions | Major Product(s) | Diastereomeric Ratio (d.r.) | Yield (%) |

| Disubstituted Pyridine | H₂, Catalyst (e.g., PtO₂) | cis-Disubstituted Piperidine | High | Good to Excellent |

| cis-Disubstituted Piperidine | Base (e.g., NaOMe) | trans-Disubstituted Piperidine | High | Good |

| γ-Methylidene-δ-valerolactone and Imine | Pd Catalyst, Ligand | Multisubstituted Piperidine-3-carboxylate | High | Good |

This table presents generalized data from methodologies applicable to the synthesis of substituted piperidines, illustrating the control of stereochemistry.

Applications of Chiral Auxiliaries and Catalytic Asymmetric Synthesis (e.g., Chiral Diels-Alder Reactions)

The use of chiral auxiliaries provides a reliable method for introducing stereocenters with high predictability. The auxiliary, a chiral molecule temporarily attached to the substrate, directs the stereochemical course of a reaction. For the synthesis of piperidine derivatives, chiral auxiliaries such as those derived from amino acids or carbohydrates can be employed to control the formation of the desired stereoisomers. For example, N-galactosylated pyridones have been used to direct the stereoselective addition of nucleophiles to the 4-position of the piperidine ring.

Catalytic asymmetric synthesis has emerged as a more atom-economical and elegant approach. Rhodium-catalyzed asymmetric carbometalation of dihydropyridines, generated in situ from pyridines, offers a powerful route to enantioenriched 3-substituted piperidines. snnu.edu.cnnih.govorganic-chemistry.orgfigshare.com This method allows for the introduction of a variety of substituents at the 3-position with high enantioselectivity. snnu.edu.cnnih.govorganic-chemistry.orgfigshare.com Similarly, the asymmetric hydrogenation of pyridinium salts, using chiral iridium or rhodium catalysts, has been successfully employed to produce chiral piperidines with high enantiomeric excess. dicp.ac.cnnih.govnih.govresearchgate.netresearchgate.net

The asymmetric aza-Diels-Alder reaction is another potent tool for the construction of chiral piperidine rings. The use of chiral Lewis acid catalysts can promote the cycloaddition of imines with dienes to afford tetrahydropyridines, which can then be reduced to the corresponding piperidines with high enantioselectivity.

| Reaction Type | Catalyst/Auxiliary | Substrates | Product | Enantiomeric Excess (ee) / Diastereomeric Ratio (d.r.) |

| Asymmetric Carbometalation | Chiral Rhodium Complex | Dihydropyridine (B1217469), Boronic Acid | 3-Aryl-tetrahydropyridine | High ee |

| Asymmetric Hydrogenation | Chiral Iridium or Rhodium Complex | Pyridinium Salt | Chiral Piperidine | High ee |

| Asymmetric Aza-Diels-Alder | Chiral Lewis Acid | Imine, Diene | Chiral Tetrahydropyridine | High ee |

| Chiral Auxiliary Directed Synthesis | N-Galactosyl Pyridone | Organometallic Reagent | 3,4-Disubstituted Piperidin-2-one | High d.r. researchgate.net |

This table summarizes key findings from various catalytic asymmetric and chiral auxiliary-based methods for the synthesis of chiral piperidines.

Chemical Transformations for Diverse Piperidine Carboxamide Analogues

The development of a library of diverse piperidine carboxamide analogues is crucial for structure-activity relationship (SAR) studies. This requires methodologies for the selective modification of the piperidine scaffold at various positions.

Functional Group Interconversions on the Piperidine Scaffold

Once the chiral piperidine core is established, a variety of functional group interconversions can be performed to generate a range of analogues. For instance, a carboxylic acid or ester at the 3-position can be converted into an amide, such as the N-methylcarboxamide, through standard peptide coupling reactions. Other transformations can include the reduction of a carbonyl group to an alcohol, or the conversion of an alcohol to an amine or a halide. These transformations allow for the introduction of a wide array of functional groups, leading to a diverse set of molecules for biological evaluation.

Selective Derivatization at Nitrogen and Carbon Centers

Selective derivatization of the piperidine ring at both the nitrogen and carbon centers is a key strategy for generating analogues. The nitrogen atom of the piperidine ring can be readily functionalized through N-alkylation, N-arylation, or acylation reactions. nih.gov For instance, the N-methyl group of this compound can be introduced by reductive amination of the corresponding secondary amine or by direct methylation.

Selective functionalization of the carbon framework of the piperidine ring is more challenging but can be achieved through various methods. Site-selective C-H functionalization, using rhodium catalysts, has been shown to be effective for the introduction of substituents at the C2, C3, or C4 positions of the piperidine ring, with the selectivity being controlled by the choice of catalyst and the protecting group on the nitrogen. nih.govresearchgate.net For example, the use of specific dirhodium catalysts can direct the insertion of a carbene into the C-H bond at the C4 position, allowing for the introduction of new functional groups at this site.

| Position | Reaction Type | Reagents and Conditions | Product |

| Nitrogen | N-Alkylation | Alkyl halide, Base | N-Alkylpiperidine |

| Nitrogen | Reductive Amination | Aldehyde/Ketone, Reducing Agent | N-Alkylpiperidine |

| C4 | C-H Functionalization | Dirhodium Catalyst, Diazo Compound | C4-Substituted Piperidine |

This table provides examples of selective derivatization reactions on the piperidine ring.

Advanced Characterization of Stereochemical Purity and Configuration

Spectroscopic Techniques for Absolute and Relative Stereochemistry Elucidation

Spectroscopic methods are indispensable tools for probing the chiral nature of molecules. These techniques provide detailed information on the conformational preferences and enantiomeric composition of a sample.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution. For cyclic systems like the piperidine (B6355638) ring in (3R)-N-methylpiperidine-3-carboxamide, NMR is particularly useful for conformational analysis. The piperidine ring typically exists in a chair conformation, and the substituents can adopt either axial or equatorial positions. The relative orientation of these substituents significantly influences the chemical shifts and coupling constants of the ring protons.

In principle, the ¹H NMR spectrum of this compound would provide information on the preferred conformation. The coupling constants between adjacent protons (³J values) are dependent on the dihedral angle between them, which can be related to the chair conformation of the piperidine ring. For instance, a large coupling constant is typically observed between two axial protons, while smaller coupling constants are seen between axial-equatorial and equatorial-equatorial protons. Computational studies on similar N-substituted piperidines have shown that the combination of experimental NMR data with theoretical calculations can provide a detailed understanding of the conformational equilibria. researchgate.net

Table 1: Predicted ¹H NMR Data for an Analogous Piperidine Structure

| Proton | Predicted Chemical Shift (ppm) in DMSO-d6 |

| Piperidine H | 1.40–1.70 (m, 4H) |

| NCH₃ | 2.75 (s, 3H) |

| NH₂ | 3.10–3.30 (m, 2H) |

| C3-H | 3.80–4.00 (m, 1H) |

Data based on the analogous compound (3R)-3-Amino-N-methylpiperidine-1-carboxamide. vulcanchem.com

Chiroptical methods are techniques that rely on the differential interaction of chiral molecules with polarized light. These methods are fundamental for determining the enantiomeric excess (ee) of a chiral sample.

Optical rotation is a measure of the extent to which a chiral compound rotates the plane of plane-polarized light. The specific rotation, [α], is a characteristic physical property of a chiral molecule. While the specific optical rotation for this compound has not been reported, analogous Boc-protected derivatives have been shown to exhibit significant optical activity, with a reported value of [α]D = -28.5° (c = 1, DMF). vulcanchem.com This suggests that this compound would also be optically active, and its specific rotation could be experimentally determined to confirm its enantiomeric purity.

Circular Dichroism (CD) spectroscopy is another powerful chiroptical technique that measures the difference in absorption of left and right circularly polarized light by a chiral molecule. Vibrational Circular Dichroism (VCD) is a related technique that provides information about the stereochemistry based on the vibrational transitions of the molecule. nih.govnih.gov VCD is particularly advantageous for determining the absolute configuration of chiral molecules in solution without the need for crystallization. nih.govrsc.orgru.nl The combination of experimental VCD spectra with quantum chemical calculations can provide an unambiguous assignment of the absolute configuration. nih.govrsc.org

Chromatographic Methods for Stereoisomer Separation and Purity Assessment

Chromatographic techniques are essential for the separation of stereoisomers and the assessment of enantiomeric purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods for this purpose.

Chiral HPLC is a powerful technique for separating enantiomers. This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For piperidine derivatives, various CSPs can be employed. nih.govmdpi.comresearchgate.net In cases where the analyte lacks a strong chromophore for UV detection, pre-column derivatization with a UV-active reagent can be utilized. For example, a method involving derivatization with para-toluenesulfonyl chloride has been developed for the chiral HPLC analysis of piperidin-3-amine. nih.gov A similar strategy could be applied to this compound to facilitate its analysis and determine its enantiomeric excess.

Gas chromatography can also be used for the separation of volatile and thermally stable stereoisomers. nih.govuni-giessen.dechromforum.orgresearchgate.net Chiral capillary columns are employed to achieve enantioseparation. researchgate.net For less volatile compounds or those containing polar functional groups, derivatization is often necessary to improve their volatility and chromatographic behavior.

Table 2: Overview of Chromatographic Techniques for Chiral Separation

| Technique | Principle | Application to this compound |

| Chiral HPLC | Differential interaction with a chiral stationary phase. | Direct separation of enantiomers to determine enantiomeric purity. nih.govmdpi.com |

| GC with Chiral Column | Separation of volatile enantiomers on a chiral stationary phase. | Potential for separation after suitable derivatization to increase volatility. nih.govresearchgate.net |

Advanced Structural Analysis for Chirality Assignment

While spectroscopic and chromatographic methods provide strong evidence for the stereochemical purity and relative configuration, advanced structural analysis techniques can provide unambiguous proof of the absolute configuration.

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, including its absolute configuration. This technique requires a single crystal of the compound. By analyzing the diffraction pattern of X-rays passing through the crystal, the precise arrangement of atoms in the crystal lattice can be determined. The use of anomalous dispersion effects allows for the unambiguous assignment of the absolute configuration of a chiral molecule. nih.gov Although no crystal structure has been reported for this compound, this method would provide definitive proof of its (R)-configuration if a suitable crystal could be obtained.

In the absence of a crystal structure, the combination of other techniques, such as VCD spectroscopy coupled with theoretical calculations, can provide a reliable assignment of the absolute configuration. nih.gov

Structure Activity Relationship Sar Studies of 3r N Methylpiperidine 3 Carboxamide Derivatives

Impact of N-Methyl Substitution on Biological Interactions

The substitution on the piperidine (B6355638) nitrogen plays a crucial role in modulating the pharmacological properties of piperidine-3-carboxamide derivatives. The N-methyl group, in particular, can influence a molecule's basicity, lipophilicity, conformation, and potential for steric interactions within a binding site.

While direct SAR studies isolating the effect of the N-methyl group on (3R)-piperidine-3-carboxamide are not extensively detailed in the provided research, broader principles of N-alkylation in piperidine-containing compounds offer valuable insights. For instance, in norbelladine (B1215549) derivatives, N-methylation was shown to enhance inhibition of enzymes like butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE). uqtr.ca This suggests that the N-methyl group can be a beneficial modification for improving biological activity. uqtr.ca

The presence of an N-methyl group can also alter the conformational equilibrium of the piperidine ring, potentially favoring a conformation that is more amenable to binding with a specific biological target. rsc.org Studies on N-methyl piperidine have explored its conformational dynamics, which are critical for receptor interaction. rsc.orgjournalagent.com In some analgesic compounds, displacing a methyl group from the piperidine nitrogen to another part of the molecule resulted in decreased activity, highlighting the specific role of the N-methylpiperidine moiety. journalagent.com The conformational flexibility of the piperidine ring is considered a key factor in its therapeutic activity. journalagent.com

Role of the (3R) Stereochemistry on Molecular Recognition and Bioactivity

Stereochemistry is a critical determinant of biological activity, dictating how a molecule fits into a chiral binding site of a protein, such as an enzyme or receptor. For piperidine-3-carboxamide derivatives, the configuration at the C3 position of the piperidine ring profoundly influences molecular recognition and bioactivity.

Enantiomeric Selectivity in Receptor Binding and Enzyme Inhibition

Research has consistently demonstrated a high degree of enantiomeric selectivity for this class of compounds. The (3R) enantiomer, which often corresponds to the (S) configuration depending on the other substituents and naming conventions, is frequently the more potent isomer, known as the eutomer.

For example, in a series of piperidine carboxamides developed as antimalarial agents, the (S)-enantiomer of a lead compound was found to be 100-fold more potent than its (R)-enantiomer. nih.gov Similarly, in a study of N-arylpiperidine-3-carboxamide derivatives with antimelanoma activity, the S-configured enantiomer displayed a 15-fold increase in potency compared to the R-configured enantiomer. nih.gov This pronounced difference underscores that the specific spatial arrangement of the carboxamide group relative to the piperidine ring is essential for optimal interaction with the biological target.

Table 1: Enantiomeric Selectivity in Piperidine-3-Carboxamide Derivatives

| Compound Series | More Active Enantiomer | Less Active Enantiomer | Potency Difference | Biological Target/Activity | Source |

|---|---|---|---|---|---|

| Antimalarial Piperidine Carboxamides | (S)-enantiomer | (R)-enantiomer | 100-fold | P. falciparum proteasome | nih.gov |

| Antimelanoma N-Arylpiperidine-3-carboxamides | S-Configuration | R-Configuration | 15-fold | Induction of senescence-like phenotype in melanoma cells | nih.gov |

Stereochemical Influence on Ligand-Target Interactions

The three-dimensional orientation dictated by the (3R) stereocenter is crucial for establishing key binding interactions, such as hydrogen bonds and hydrophobic contacts. Molecular modeling and structural biology studies have shown how the correct stereoisomer positions the pharmacophoric elements precisely within the active site.

In the case of antimalarial piperidine carboxamides, cryo-electron microscopy revealed that the active enantiomer binds to a specific, previously unexplored pocket at the interface of the β5/β6/β3 subunits of the P. falciparum proteasome. nih.gov This binding is non-covalent and occurs away from the catalytic threonine residue. nih.gov For antimelanoma derivatives, pharmacophore modeling suggested that the more active S-enantiomer maps more effectively to the proposed binding features than the less active R-enantiomer. nih.gov The specific geometry of the (3R) or S-isomer allows for optimal alignment of substituents with complementary pockets in the target protein, maximizing binding affinity and subsequent biological effect.

Conformational Effects of the Piperidine Ring on SAR

The piperidine ring is not a static, planar structure; it typically adopts a flexible chair conformation. The orientation of substituents as either axial or equatorial can significantly affect biological activity. The conformational preference of the N-methylpiperidine-3-carboxamide scaffold is a key element of its SAR.

The integrity of the six-membered piperidine ring is often essential for activity. Studies have shown that replacing the piperidine ring with smaller five-membered (pyrrolidine) or four-membered (azetidine) rings leads to a gradual decrease or complete loss of activity. nih.gov This indicates that the specific size and conformational properties of the piperidine ring are crucial for correctly positioning the key interacting groups (the N-methyl and C3-carboxamide functions) for molecular recognition. Furthermore, the conformation of the piperidine ring can be influenced by substituents on the nitrogen atom. nih.gov For instance, N-acylpiperidines can favor a twist-boat conformation over a chair conformation to alleviate steric strain. nih.gov While the N-methyl group is smaller than an acyl group, it still influences the conformational equilibrium, which in turn affects how the molecule presents itself to its biological target. rsc.org

Substituent Effects on the Carboxamide Functionality

The carboxamide moiety at the C3 position is a critical pharmacophoric element, often participating in crucial hydrogen bonding interactions with the target protein. Modifications to this group can have a profound impact on binding affinity and activity.

The importance of the carbonyl group within the carboxamide linker has been demonstrated in studies of related compounds. For a series of dopamine (B1211576) D3 receptor ligands, replacing the amide with a methyleneamine linker (removing the C=O group) dramatically reduced binding affinity for the D3 receptor by over 100-fold, while having a much smaller effect on D2 receptor binding. This highlights the pivotal role of the carbonyl group in establishing high-affinity interactions, likely through hydrogen bonding with receptor residues.

Furthermore, substituents on the amide nitrogen (the N-methyl group in the parent compound) and on aryl rings attached to the carboxamide can fine-tune activity. In a series of Cathepsin K inhibitors based on the (R)-piperidine-3-carboxamide scaffold, various benzylamine (B48309) groups were introduced to interact with the P3 pocket of the enzyme. mdpi.com The electronic properties of substituents on this benzyl (B1604629) group were found to be important; electron-withdrawing groups like chloro and bromo substituents generally conferred higher potency. mdpi.com Specifically, a 4-chloro substitution was found to be more favorable for activity than 2-chloro or 3-chloro substitutions. mdpi.com

Comparative SAR with Related Piperidine Carboxamide Isomers and Analogues

To fully understand the SAR of (3R)-N-methylpiperidine-3-carboxamide, it is instructive to compare its activity with that of its isomers and related analogues. These comparisons help to define the precise structural requirements for bioactivity.

As previously discussed, stereoisomers at the C3 position show dramatic differences in potency, with the (3R/S) enantiomer being significantly more active than the (3S/R) enantiomer. nih.govnih.gov

Regioisomers also exhibit sharp SAR cliffs. For instance, moving the carboxamide group from the 3-position to the 4-position of the piperidine ring (creating a piperidine-4-carboxamide regioisomer) resulted in a complete loss of antimelanoma activity. nih.gov This finding strongly suggests that the spatial relationship between the piperidine nitrogen and the carboxamide substituent is rigidly defined for interaction with the biological target.

Analogues with modified ring structures also provide valuable SAR information. The replacement of the six-membered piperidine ring with a five-membered pyrrolidine (B122466) or a four-membered azetidine (B1206935) ring led to progressively weaker activity, emphasizing the optimal nature of the piperidine scaffold for the intended biological effect. nih.gov These findings collectively underscore the high degree of structural and stereochemical specificity required for the biological activity of piperidine-3-carboxamide derivatives.

Molecular Interactions and Receptor/enzyme Pharmacology of 3r N Methylpiperidine 3 Carboxamide Analogues

Target Identification and Mechanism of Action Studies

The versatility of the piperidine-carboxamide framework allows for its adaptation to interact with numerous biological targets. Mechanism of action studies have revealed that analogues can function through various modes, including competitive enzyme inhibition and receptor modulation.

Analogues of (3R)-N-methylpiperidine-3-carboxamide have demonstrated significant inhibitory activity against several key enzymes implicated in human disease.

Cathepsin K: A series of novel piperidine-3-carboxamide derivatives have been synthesized and evaluated as inhibitors of Cathepsin K, a cysteine protease predominantly involved in bone resorption and a target for osteoporosis treatment. nih.govnih.govresearchgate.net In vitro enzymatic assays identified compound H-9 as a highly potent inhibitor with an IC50 value of 0.08 µM. nih.gov The inhibitory mechanism of this class of compounds is non-covalent; they interact with the enzyme's active site without forming a permanent bond with the catalytic cysteine residue. nih.govnih.gov Structure-activity relationship (SAR) studies showed that introducing a benzylamine (B48309) group to the core scaffold significantly enhanced inhibitory activity compared to the lead compound. nih.gov

Table 1: Cathepsin K Inhibitory Activities of Selected Piperidine-3-Carboxamide Analogues

| Compound | R Substituent | IC50 (µM) |

|---|---|---|

| H-1 | 2-methylbenzyl | 0.44 |

| H-3 | 4-methylbenzyl | 0.22 |

| H-5 | 3-methoxybenzyl | 0.16 |

| H-9 | 3-chlorobenzyl | 0.08 |

| H-11 | 3-bromobenzyl | 0.10 |

| F-12 (Lead) | - | 1.89 |

| MIV-711 (Control) | - | 0.01 |

Data sourced from MDPI. nih.gov

Fatty Acid Amide Hydrolase (FAAH): The piperidine (B6355638) structural motif is effective for generating covalent inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme that degrades endocannabinoids and is a target for pain and inflammation therapies. nih.gov Piperidine and piperazine (B1678402) aryl ureas have been identified as a potent class of FAAH inhibitors. nih.govacs.org These compounds act as covalent inhibitors by carbamylating the enzyme's catalytic serine nucleophile (S241), forming an enzyme-inhibitor adduct that inactivates the enzyme. nih.govacs.org The lead compound PF-750 , an N-phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide, showed moderate potency, which was significantly improved through optimization to develop agents like PF-3845 . acs.org

Arginase: Piperidine derivatives containing boronic acid have been developed as a novel class of potent arginase inhibitors. wustl.edunih.gov Arginase is a therapeutic target for various conditions, including cancer and cardiovascular disease. wustl.edu These compounds exhibit good inhibitory potential, with IC50 values as low as 160 nM. wustl.edu They are designed to primarily inhibit extracellular arginase due to low intracellular activity. wustl.edu The mechanism involves interaction with key residues in the enzyme's active site.

The piperidine-carboxamide scaffold has been extensively modified to target a wide array of G protein-coupled receptors (GPCRs) and other transporters.

Opioid Receptors (kappa, mu, delta): Analogues based on the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine pharmacophore have yielded highly potent and selective kappa opioid receptor (KOR) antagonists. nih.govpainphysicianjournal.com The compound JDTic was identified as a lead KOR antagonist from this class. nih.gov Further SAR studies led to the discovery of (3R)-7-Hydroxy-N-[(1S,2S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl}-2-methylbutyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide , which demonstrated a Ke value of 0.03 nM at the KOR, with 100-fold and 793-fold selectivity over the mu (MOR) and delta (DOR) receptors, respectively. nih.gov These compounds act as pure antagonists, showing no agonist activity. nih.gov

Neurotransmitter Receptors: Piperidine-4-carboxamide derivatives have been identified as multi-target ligands for aminergic GPCRs. The compound D2AAK4 shows affinity for dopamine (B1211576) D1, D2, and D3 receptors, suggesting potential for development as an atypical antipsychotic. acs.org Other piperidine derivatives have been developed as high-affinity ligands for the acetylcholine-binding protein (AChBP), a surrogate for nicotinic acetylcholine (B1216132) receptors. sci-hub.box

CCR5: Piperidine-4-carboxamide derivatives have been developed as potent C-C chemokine receptor type 5 (CCR5) antagonists, which act as HIV-1 entry inhibitors. researchgate.netrti.org Optimization of an initial lead compound led to the discovery of TAK-220 (1-acetyl-N-{3-[4-(4-carbamoylbenzyl)piperidin-1-yl]propyl}-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide). researchgate.net This compound exhibits high CCR5 binding affinity with an IC50 of 3.5 nM and potent inhibition of HIV-1 envelope-mediated membrane fusion with an IC50 of 0.42 nM. researchgate.net These molecules function by binding to a hydrophobic pocket of the CCR5 receptor, locking it in a conformation that prevents its use by the HIV-1 virus for cell entry. acs.org

SUCNR1: The succinate (B1194679) receptor 1 (SUCNR1), or GPR91, has been targeted by piperidine-containing inhibitors. rti.org A 3-piperidine zwitterionic derivative was designed and showed an IC50 of 0.17 µM for SUCNR1 inhibition. rti.org

Integrin alpha(2)beta(1): Integrin α2β1 is a major cellular receptor for collagen, expressed on platelets and various other cells, playing a role in thrombosis and inflammation. nih.govnih.gov While small molecule inhibitors of α2β1 have been developed, including sulfonamide-based compounds, specific inhibitors based on the this compound scaffold are not prominent in the reviewed literature. nih.gov

Vesicular Acetylcholine Transporter (VAChT): Analogues incorporating a carbonyl group between a phenyl and piperidyl group have been synthesized as potent and selective inhibitors of the vesicular acetylcholine transporter (VAChT). painphysicianjournal.comchemrxiv.org These compounds are structurally related to the prototypical VAChT ligand vesamicol. painphysicianjournal.com Several derivatives display very high affinity for VAChT, with Ki values in the low nanomolar range (0.25–0.66 nM), and exhibit over 500-fold selectivity for VAChT compared to σ1 and σ2 receptors. painphysicianjournal.com

Quantitative Binding Assays and Potency Determination

To quantify the interaction between piperidine-carboxamide analogues and their targets, various in vitro assays are employed to determine binding affinity and functional activity.

Radioligand binding assays are a standard method for determining the affinity of a ligand for a receptor. This technique involves incubating a biological sample (e.g., cell membranes expressing the target receptor) with a fixed concentration of a radiolabeled ligand and varying concentrations of an unlabeled test compound. The ability of the test compound to displace the radioligand from the receptor is measured, allowing for the calculation of its inhibitory constant (Ki) or IC50 value. For example, the affinity of piperidine derivatives for the acetylcholine-binding protein was determined using a competitive binding assay with [3H]-epibatidine as the radioligand. sci-hub.box Similarly, the binding affinities of piperidine-4-carboxamide derivatives to the CCR5 receptor were determined using radioligand displacement assays to establish their IC50 values. researchgate.net

Functional assays are crucial for determining whether a ligand acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). The [35S]GTPγS binding assay is a widely used functional assay for GPCRs. nih.gov It measures the first step in G protein activation: the exchange of GDP for GTP on the Gα subunit, which is stimulated by agonist binding to the receptor. By using the non-hydrolyzable GTP analogue [35S]GTPγS, the level of G protein activation can be quantified.

This assay has been instrumental in characterizing piperidine-based ligands:

Opioid Receptors: The antagonist properties of JDTic analogues at the kappa opioid receptor were confirmed using the [35S]GTPγS binding assay. nih.govnih.gov The assay measures the ability of the compounds to inhibit agonist-stimulated [35S]GTPγS binding, from which the equilibrium dissociation constant (Ke) of the antagonist can be determined. nih.gov

SUCNR1: The inhibitory potency (IC50) of piperidine derivatives against the succinate receptor was determined by their ability to block succinate-induced [35S]GTPγS binding in membranes from cells expressing SUCNR1. rti.org

Table 2: Functional Antagonist Activity (Ke) of JDTic Analogues at Opioid Receptors via [35S]GTPγS Assay

| Compound | Ke (nM) at μ receptor | Ke (nM) at δ receptor | Ke (nM) at κ receptor | Selectivity (μ/κ) | Selectivity (δ/κ) |

|---|---|---|---|---|---|

| JDTic | 1.15 | 11.5 | 0.02 | 58 | 575 |

| 4a | 67.5 | 927 | 0.69 | 98 | 1343 |

| 4b | 38.0 | 1480 | 0.18 | 211 | 8222 |

Data represents the equilibrium dissociation constant (Ke) determined by inhibiting agonist-stimulated [35S]GTPγS binding. Data sourced from PMC. nih.gov

Computational Approaches to Ligand-Target Interactions

Computational modeling, including molecular docking and quantitative structure-activity relationship (QSAR) studies, provides critical insights into the binding modes of piperidine-carboxamide analogues and helps guide rational drug design. nih.gov

Molecular Docking: Docking studies have been used to visualize and analyze the interactions between ligands and their target binding sites.

Cathepsin K: Docking of a potent piperidine-3-carboxamide inhibitor (H-9) into the active site of Cathepsin K revealed key interactions. The phenyl group of the ligand forms hydrophobic interactions with Tyr67, while the piperidyl group engages in σ-π interactions. The amide group acts as a hydrogen bond donor to Asn161, and the chlorobenzene (B131634) ring participates in hydrophobic interactions with Cys25 and His162. nih.gov

Dopamine Receptors: The binding mode of the piperidine-4-carboxamide D2AAK4 was modeled for dopamine receptors. A crucial electrostatic interaction was identified between the protonatable nitrogen of the piperidine ring and a conserved aspartate residue (Asp 3.32) in the receptors. Additionally, π-π stacking interactions between the ligand's 2-hydroxyphenyl group and phenylalanine (Phe 6.52) and histidine (His 6.55) residues were observed. acs.org

Arginase: Co-crystal structures and modeling of piperidine-based arginase inhibitors confirmed a critical hydrogen bonding interaction between the nitrogen atom of the piperidine ring and aspartic acid residues (Asp 200 and Asp 202) in the active site.

3D-QSAR: Three-dimensional quantitative structure-activity relationship (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been developed for piperidine carboxamide derivatives to understand the relationship between their structural properties (steric, electrostatic, hydrophobic) and their biological activity. nih.gov These models have shown good predictive ability and highlight the importance of specific properties for potent inhibition, aiding in the design of new analogues. nih.gov

Molecular Docking and Binding Mode Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in predicting the binding mode of this compound analogues to their biological targets, providing insights into the specific interactions that drive binding affinity and selectivity.

In a notable study, a series of novel piperidine-3-carboxamide derivatives were synthesized and evaluated as inhibitors of Cathepsin K, a cysteine protease involved in bone resorption and a target for osteoporosis treatment. mdpi.com Among the synthesized compounds, analogue H-9, which shares the core piperidine-3-carboxamide structure, demonstrated potent inhibition. mdpi.com Molecular docking studies were performed to elucidate the binding mode of H-9 within the active site of Cathepsin K. mdpi.com

The docking analysis revealed that the piperidyl group of the analogue forms σ-π hydrophobic interactions with the Tyr67 residue of Cathepsin K. mdpi.com Furthermore, the phenyl group attached to the sulfonyl moiety engages in π-π stacking interactions with the same Tyr67 residue. mdpi.com Crucially, the carbonyl group's oxygen atom in the carboxamide moiety was found to form non-classical hydrogen bonds with Trp26 and Gly65 residues in the active site. mdpi.com These interactions are pivotal for the stable binding and inhibitory activity of the compound.

Table 1: Predicted Interactions of a Piperidine-3-Carboxamide Analogue with Cathepsin K

| Interacting Ligand Moiety | Receptor Residue | Interaction Type |

| Piperidyl Group | Tyr67 | σ-π Hydrophobic |

| Phenyl Group | Tyr67 | π-π Stacking |

| Carbonyl Oxygen | Trp26 | Hydrogen Bond |

| Carbonyl Oxygen | Gly65 | Hydrogen Bond |

These findings underscore the importance of the piperidine ring and the carboxamide group in anchoring the ligand within the enzyme's active site and provide a rational basis for the design of more potent and selective inhibitors based on the this compound scaffold.

Homology Modeling for Receptor Structure Elucidation

When the experimental three-dimensional structure of a target receptor or enzyme is unavailable, homology modeling can be employed to construct a reliable 3D model. This technique relies on the amino acid sequence of the target protein and its similarity to a protein with a known structure (the template). For analogues of this compound that target proteins without experimentally determined structures, homology modeling is a critical first step in structure-based drug design.

The process of homology modeling involves several key stages:

Template Selection: Identifying one or more proteins with known structures that have a high degree of sequence similarity to the target protein.

Sequence Alignment: Aligning the amino acid sequence of the target protein with that of the template(s).

Model Building: Constructing the 3D model of the target protein based on the alignment with the template structure.

Model Refinement and Validation: Optimizing the geometry of the model and assessing its quality using various computational tools.

For instance, in the broader context of G-protein coupled receptors (GPCRs), which are common targets for various drugs, homology modeling has been successfully applied when crystal structures are lacking. A homology model of the GPR55 receptor was built using the adenosine (B11128) A2A receptor crystal structure as a template to understand its ligand-binding properties. nih.gov Such a model can be invaluable for subsequent molecular docking studies with novel ligands, including those based on the this compound framework, to predict their binding modes and affinities. The reliability of a homology model is often assessed by scores such as the Global Model Quality Estimation (GMQE) and Qualitative Model Energy Analysis (QMEAN), with higher scores indicating a more reliable model. nih.gov

Pharmacophore Modeling and Virtual Screening for Ligand Discovery

Pharmacophore modeling is a powerful ligand-based drug design technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. A pharmacophore model can then be used as a 3D query in virtual screening campaigns to search large chemical databases for novel compounds with the potential to be active at the target of interest. dergipark.org.tr

Pharmacophore models can be generated based on the structures of known active ligands or from the ligand-binding site of a receptor. dergipark.org.tr These models typically include features such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative charges.

Virtual screening using pharmacophore models is a cost-effective and efficient method for identifying new hit compounds. sci-hub.st The process involves:

Database Preparation: Compiling and preparing a large database of chemical compounds for screening.

Pharmacophore-Based Filtering: Using the pharmacophore model to rapidly filter the database and select molecules that match the key chemical features.

Further Filtering and Docking: The initial hits can be further refined using other criteria, such as drug-likeness rules, and then subjected to molecular docking to predict their binding affinity and orientation at the target site.

This approach has been successfully applied to discover novel inhibitors for various targets. For example, pharmacophore modeling combined with virtual screening has been used to identify new inhibitors of enzymes like urease, where pyridine (B92270) carboxamide derivatives have shown significant activity. mdpi.com

Computational Models of Inhibition Mechanisms

Computational models, particularly molecular docking and molecular dynamics (MD) simulations, are crucial for elucidating the mechanisms of enzyme inhibition by small molecules like this compound analogues. These models can provide a dynamic view of the ligand-receptor interactions and help to rationalize the selectivity of inhibitors.

Molecular docking studies can reveal the static binding pose of an inhibitor in the enzyme's active site, highlighting key interactions. For example, docking studies of quinoline-3-carboxamide (B1254982) derivatives, a related class of compounds, with DNA damage and response (DDR) kinases have shown how these molecules act as competitive inhibitors of ATP by binding to the hinge region of the kinases. mdpi.com

Molecular dynamics simulations can further enhance this understanding by simulating the movement of atoms in the protein-ligand complex over time. This allows for the assessment of the stability of the predicted binding mode and can reveal subtle conformational changes in both the ligand and the receptor upon binding. MD simulations have been used to establish the stability of interactions between quinoline-3-carboxamide inhibitors and various kinases, providing insights into their selectivity. mdpi.com By analyzing the trajectory of the simulation, researchers can calculate binding free energies, which provide a more accurate prediction of binding affinity than docking scores alone. These computational approaches are invaluable for understanding how this compound analogues exert their inhibitory effects at a molecular level.

Derivatization Strategies and Analogue Design for Enhanced Biological Profiles

Scaffold Hopping and Bioisosteric Replacement Approaches

Scaffold hopping and bioisosteric replacement are cornerstone strategies in drug design aimed at discovering novel chemotypes with improved properties while retaining the essential binding interactions of a parent molecule. These approaches are particularly useful for navigating intellectual property landscapes, enhancing synthetic accessibility, and overcoming liabilities related to absorption, distribution, metabolism, and excretion (ADME).

Bioisosteric Replacement: This strategy involves the substitution of atoms or groups within the molecule with other chemically different groups that produce broadly similar biological activity. nih.gov In the context of the piperidine-3-carboxamide core, bioisosteric replacements can be applied to several parts of the molecule. For instance, in the development of N-arylpiperidine-3-carboxamide derivatives with antimelanoma activity, replacing a carbon atom in an N-aryl benzene (B151609) ring with a nitrogen atom to form a pyridine (B92270) ring is a classic bioisosteric modification. nih.gov Another key area for bioisosteric replacement is the piperidine (B6355638) ring itself. Studies have explored replacing the six-membered piperidine ring with smaller heterocycles like pyrrolidine (B122466) or azetidine (B1206935), although this was found to gradually decrease activity in certain series, highlighting the importance of the piperidine scaffold for optimal interactions. nih.gov More structurally innovative bioisosteres for the piperidine ring include bicyclic structures like 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane. researchgate.net These replacements can significantly alter the physicochemical properties of the parent molecule, as shown in the table below. researchgate.net

| Property | Piperidine Derivative (57) | 2-Azaspiro[3.3]heptane Derivative (58) | 1-Azaspiro[3.3]heptane Derivative (59) |

| pKa | 9.0 | 9.9 | 10.5 |

| clogP | 3.7 | 3.4 | 3.4 |

| logD | 1.6 | 1.2 | 1.0 |

| Solubility (µM) | 136 | 12 | 13 |

| This table illustrates the impact of replacing a piperidine ring with azaspiro[3.3]heptane bioisosteres on key physicochemical properties. researchgate.net |

Scaffold Hopping: This approach is a more profound modification where the central core or scaffold of the molecule is replaced with a topologically different structure, with the goal of maintaining the three-dimensional arrangement of critical binding groups. researchgate.net An example of this strategy is the development of renin inhibitors, where a piperidine template was used as the basis for designing a new series of 3,9-diazabicyclo[3.3.1]nonene derivatives. nih.gov This hop to a more rigid bicyclic system aimed to improve pharmacokinetic properties while maintaining the necessary interactions within the renin active site. nih.gov Similarly, a "scaffold hopping" library based on a 3-aminopiperidine core was synthesized to explore new chemical space for T-type Ca2+ channel inhibitors. researchgate.net

Fragment-Based Drug Design Applied to Piperidine Carboxamide Core

Fragment-based drug design (FBDD) has emerged as a powerful method for identifying lead compounds. nih.gov This approach begins by screening libraries of small, low-molecular-weight compounds ("fragments") for weak but efficient binding to a biological target. nih.gov Hits from these screens then serve as starting points for optimization, often through strategies like fragment growing, linking, or merging. nih.gov The piperidine carboxamide core, being a common motif in bioactive molecules, is well-suited for FBDD campaigns due to its desirable properties and synthetic tractability. whiterose.ac.ukrsc.org

A notable application of FBDD is in the discovery of novel inhibitors for Cathepsin K (Cat K), a protease involved in bone resorption and a target for osteoporosis treatment. mdpi.com In one study, a sulfonyl piperidine fragment, F-12, was identified through virtual screening and found to have an IC₅₀ value of 13.52 µM. mdpi.com Molecular docking revealed that this fragment occupied specific pockets (P1 and P2) in the Cat K active site. mdpi.com Using a fragment growth strategy, a benzylamine (B48309) group was introduced to the piperidine-3-carboxamide core to extend into the P3 pocket, aiming to enhance binding interactions. mdpi.com This led to the synthesis of a series of (R)-piperidine-3-carboxamide derivatives with significantly improved potency. mdpi.com

| Compound | R Group (on N-benzyl) | Cathepsin K IC₅₀ (µM) |

| H-1 | 2-methyl | 0.20 |

| H-3 | 4-methyl | 0.12 |

| H-9 | 3-chloro-4-fluoro | 0.08 |

| Data from a fragment growth strategy applied to a piperidine-3-carboxamide core to develop Cathepsin K inhibitors. mdpi.com |

Another successful example of FBDD involves the development of potent renin inhibitors. nih.gov Starting from a fragment hit, a rational, structure-based design approach was used to optimize N-(piperidin-3-yl)pyrimidine-5-carboxamide derivatives. nih.gov By introducing a basic amine to interact with catalytic aspartic acids and optimizing substituents to exploit binding pockets, researchers achieved a remarkable 65,000-fold increase in potency from the initial fragment to the lead compound, which demonstrated excellent selectivity and moderate oral bioavailability. nih.gov These examples underscore the effectiveness of applying FBDD principles to the piperidine carboxamide core to rapidly evolve low-affinity fragments into highly potent and selective lead candidates.

Strategies for Modulating Selectivity and Affinity

Fine-tuning the selectivity and affinity of a lead compound is a critical step in drug development. For derivatives of (3R)-N-methylpiperidine-3-carboxamide, this is typically achieved through systematic structural modifications to the N-substituent of the piperidine ring and the substituents on the carboxamide moiety. These modifications alter the steric, electronic, and hydrophobic properties of the molecule, thereby influencing its interactions with the primary target and potential off-targets.

An illustrative case, by analogy, is the development of ligands for sigma (σ) receptors, where high affinity for the σ₁ subtype and selectivity over the σ₂ subtype are desired. In a series of piperidine-4-carboxamide derivatives, researchers systematically replaced the N-benzylcarboxamide group with various cyclic and linear moieties. units.it The nature of the substituent on the piperidine nitrogen was also varied. This approach revealed that specific combinations of substituents could dramatically alter the affinity and selectivity profile. For example, introducing a 4-chlorobenzyl group on the piperidine nitrogen and a tetrahydroquinoline moiety on the amide nitrogen resulted in a compound with very high σ₁ affinity and a 351-fold selectivity over the σ₂ receptor. units.it

| Compound | R1 (on Piperidine N) | R2 (on Amide N) | σ₁ Ki (nM) | σ₂ Ki (nM) | Selectivity (σ₂/σ₁) |

| 2a | Benzyl (B1604629) | Benzyl | 12.9 | 150 | 12 |

| 2j | 4-Chlorobenzyl | 1,2,3,4-Tetrahydroisoquinoline | 4.8 | 1550 | 323 |

| 2k | 4-Chlorobenzyl | 1,2,3,4-Tetrahydroquinoline | 3.7 | 1300 | 351 |

| Structure-selectivity relationship data for piperidine-4-carboxamide derivatives targeting sigma receptors, demonstrating how substituent modifications modulate affinity and selectivity. units.it |

Similar strategies have been employed to enhance the selectivity of Cathepsin K inhibitors. nih.gov The introduction of a piperidinyl group into a 2-cyano-pyrimidine scaffold improved potency against Cathepsin K and also enhanced solubility. nih.gov Further modification, such as replacing a 3-trifluoromethyl-phenyl group with a cycloheptyl ring, led to a compound with lower potency but a significantly improved selectivity profile against other cathepsins (Cat B, Cat L, and Cat S). nih.gov The use of fluorine as a bioisostere for hydrogen is another powerful strategy to modulate affinity by altering the basicity (pKa) of the piperidine nitrogen, which can influence the strength of ionic interactions with the target protein. nih.gov

Design of Fluorescent Probes for Receptor Localization and Pharmacology

Fluorescent probes are indispensable tools for visualizing biological targets in their native environment, studying receptor pharmacology, and enabling high-throughput screening assays. acs.org The design of such probes based on the this compound scaffold follows a modular approach, typically leveraging a "reverse design" strategy. chemrxiv.org This involves starting with a known high-affinity and selective ligand for the target of interest and chemically modifying it to incorporate a fluorophore without significantly compromising its binding properties. acs.org

The process generally involves three key components: the pharmacophore, a linker, and the fluorophore.

Pharmacophore: This is the core this compound-based ligand that provides affinity and selectivity for the target receptor.

Linker: A chemical spacer is used to connect the pharmacophore to the fluorophore. Its length and composition are critical, as it must be long enough to prevent the bulky fluorophore from sterically hindering the pharmacophore's interaction with the receptor binding pocket.

Fluorophore: This is the fluorescent reporter group that enables detection. The choice of fluorophore depends on the desired photophysical properties, such as excitation and emission wavelengths, quantum yield, and photostability.

The development of fluorescent probes for the cannabinoid receptor type 1 (CB1R) illustrates this principle. High-affinity ligands, some of which contain piperidine units, are used as the starting scaffold. chemrxiv.orgnih.gov A suitable attachment point on the ligand, often determined through molecular docking studies to be pointing away from the binding pocket and towards the extracellular space, is identified for the linker. chemrxiv.orgdoi.org The ligand is then synthesized with the linker attached, followed by coupling to a fluorophore like 5/6-tetramethyl rhodamine (TAMRA) or fluoro-nitrobenzoxadiazole (F-NBD). chemrxiv.org This modular design allows for the straightforward synthesis of novel probe candidates. nih.gov The resulting fluorescent probes can then be used in a variety of applications, including live-cell imaging to study receptor localization and trafficking, and in fluorescence-based binding assays. acs.org

| Probe Component | Function | Examples |

| Pharmacophore | Provides target affinity and selectivity | A high-affinity (3R)-piperidine-3-carboxamide based ligand |

| Linker | Covalently connects pharmacophore and fluorophore; minimizes steric hindrance | Alkyl chains, polyethylene (B3416737) glycol (PEG) chains |

| Fluorophore | Reporter group for detection | NBD, TAMRA, Alexa Fluor, Cy5, FITC |

| Conceptual components for the design of a fluorescent probe based on a piperidine-3-carboxamide scaffold. |

Future Directions in 3r N Methylpiperidine 3 Carboxamide Research

Exploration of Novel Biological Targets for Therapeutic Intervention

While derivatives of the piperidine-3-carboxamide core have shown promise in specific areas, such as anti-osteoporosis agents targeting Cathepsin K and as inducers of senescence in melanoma, the full spectrum of their biological activity remains largely untapped. mdpi.comnih.gov The piperidine (B6355638) ring is a versatile scaffold found in drugs targeting a wide array of medical conditions, suggesting that (3R)-N-methylpiperidine-3-carboxamide analogues could be effective against a broader range of diseases. researchgate.net

Future research will likely focus on systematic, large-scale screening of compound libraries based on the this compound scaffold. This approach, coupled with computational prediction tools, can identify novel biological targets and expand the therapeutic utility of this compound class. clinmedkaz.orgclinmedkaz.org In silico prediction of activity spectra for new piperidine derivatives has already suggested potential applications in oncology, central nervous system (CNS) disorders, and infectious diseases. clinmedkaz.orgclinmedkaz.org High-throughput screening campaigns against diverse panels of enzymes, G-protein coupled receptors (GPCRs), ion channels, and transporters will be essential to uncover new lead compounds. For instance, the known efficacy of various piperidine derivatives in CNS conditions like Alzheimer's disease and neuropathic pain opens promising avenues for exploration. nih.gov

| Therapeutic Area | Potential Biological Target(s) | Rationale / Supporting Evidence |

|---|---|---|

| Oncology | Kinases, Tubulin, Senescence-Inducing Pathways | Piperidine derivatives have shown anticancer properties. researchgate.net N-arylpiperidine-3-carboxamide scaffolds induce senescence in melanoma cells. nih.gov |

| Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's) | Cholinesterases (AChE), Monoamine Oxidase (MAO), Sigma Receptors (S1R), Dopamine (B1211576) Transporter (DAT) | The piperidine moiety is crucial in drugs like Donepezil for Alzheimer's. nih.govacs.org Piperidine analogues have shown potent activity at DAT and serotonin (B10506) transporters. nih.gov |

| Osteoporosis | Cathepsin K | Piperidine-3-carboxamide derivatives have been identified as potent inhibitors of Cathepsin K, an enzyme involved in bone resorption. mdpi.com |

| Infectious Diseases | Bacterial or Fungal Enzymes, Viral Proteins (e.g., CCR5) | Piperidine derivatives have been investigated as antimicrobial and antiviral agents. researchgate.netnih.govresearchgate.net |

| Pain and Inflammation | Opioid Receptors, Carbonic Anhydrases (CAs) | Novel piperidine derivatives have been developed as dual agonists of µ-opioid and σ1 receptors for neuropathic pain. nih.gov |

Development of Advanced Synthetic Methodologies for Accessing Diverse Chiral Analogues

The chirality at the C3 position of the piperidine ring is often critical for biological activity and selectivity. thieme-connect.com Therefore, a key future direction is the development of more efficient, stereoselective, and versatile synthetic methods to generate a wide array of this compound analogues for structure-activity relationship (SAR) studies. While progress has been made, many existing routes can be lengthy or lack broad applicability. nih.gov

| Synthetic Methodology | Key Features | Advantages | Areas for Future Improvement |

|---|---|---|---|

| Catalytic Asymmetric Hydrogenation | Hydrogenation of substituted pyridines using chiral catalysts. | Direct route from readily available pyridines; can be highly stereoselective. nih.gov | Often requires harsh conditions (high pressure/temperature); catalyst sensitivity. |

| Rh-Catalyzed Asymmetric Carbometalation | Cross-coupling of dihydropyridines with boronic acids. snnu.edu.cn | High yield and excellent enantioselectivity; broad functional group tolerance. nih.govacs.org | Requires multi-step preparation of dihydropyridine (B1217469) substrates. |

| Chiral Auxiliary-Mediated Synthesis | Use of a removable chiral group to direct stereoselective transformations. researchgate.net | Predictable and often high diastereoselectivity. researchgate.net | Requires additional steps for attachment and removal of the auxiliary. |

| Intramolecular Cyclization | Ring-closing reactions of acyclic precursors (e.g., amination, aza-Michael). | Can build complex poly-substituted piperidines stereoselectively. nih.gov | Substrate synthesis can be complex; control of stereocenters is challenging. |

| Biocatalysis | Enzyme-mediated reactions (e.g., kinetic resolution). | High enantioselectivity under mild conditions; environmentally friendly. acs.org | Limited substrate scope; enzyme availability and stability can be issues. |

Integration of Artificial Intelligence and Machine Learning in Ligand Design and SAR Prediction

| AI/ML Technique | Application | Expected Outcome |

|---|---|---|

| Deep Learning (e.g., DNNs) | QSAR Modeling | Accurate prediction of biological activity for virtual analogues, prioritizing synthesis efforts. chemrxiv.orgblogspot.com |

| Generative Adversarial Networks (GANs) / Reinforcement Learning | De Novo Ligand Design | Generation of novel, synthesizable chiral piperidine structures with optimized, multi-parameter profiles (e.g., potency, ADMET). nih.gov |

| Target Prediction Algorithms (e.g., SwissTargetPrediction) | Identification of Novel Biological Targets | Hypothesis generation for new therapeutic applications by matching compound structures to known protein targets. clinmedkaz.orgclinmedkaz.org |

| 3D Convolutional Neural Networks (3D-CNNs) | Structure-Based SAR Prediction | Analysis of protein-ligand complexes to predict binding affinity and guide structural modifications. blogspot.com |

| Natural Language Processing (NLP) | Literature and Patent Mining | Extraction of SAR data and synthesis information from vast text-based scientific resources. researchgate.net |

Elucidation of Detailed Molecular Mechanisms Governing Stereoselective Activity

A fundamental goal in medicinal chemistry is to understand how a ligand interacts with its biological target at the atomic level. For chiral compounds like this compound, it is crucial to elucidate the molecular basis of stereoselectivity—why one enantiomer or diastereomer is more active than another. nih.gov This knowledge is the foundation of rational drug design. frontiersin.org

Future investigations will leverage a combination of advanced experimental and computational techniques to map these interactions in high resolution. Structural biology methods, particularly X-ray crystallography and cryogenic electron microscopy (cryo-EM), will be employed to solve the three-dimensional structures of active analogues bound to their target proteins. These structures provide definitive proof of the binding mode and highlight the specific contacts that differentiate stereoisomers. Complementing these experimental approaches, computational methods such as molecular docking and, more importantly, molecular dynamics (MD) simulations will be used to model and analyze the dynamic nature of the ligand-receptor complex. biorxiv.orgnih.govacs.org MD simulations can reveal the subtle differences in binding poses, conformational changes in the protein, and the energetic contributions of individual interactions that govern stereospecific recognition. biorxiv.org

| Methodology | Type | Information Gained | Future Directions / Advancements |

|---|---|---|---|

| X-ray Crystallography | Experimental | High-resolution 3D structure of the ligand-receptor complex; precise binding orientation and key atomic contacts. | Application to more complex membrane protein targets (e.g., GPCRs, ion channels). |

| Cryogenic Electron Microscopy (Cryo-EM) | Experimental | Structure of large protein complexes or membrane proteins that are difficult to crystallize. | Achieving higher resolutions to visualize detailed ligand interactions. |

| Molecular Docking | Computational | Prediction of preferred binding poses and a score to estimate binding affinity. nih.gov | Improved scoring functions that better account for stereochemistry and induced fit. |

| Molecular Dynamics (MD) Simulations | Computational | Dynamic behavior of the ligand-receptor complex over time; stability of interactions; conformational changes. nih.govacs.org | Use of enhanced sampling techniques (e.g., metadynamics) to explore ligand binding/unbinding pathways. biorxiv.org |

| Isothermal Titration Calorimetry (ITC) | Experimental | Direct measurement of binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of interaction. | Higher throughput to rapidly screen stereoisomeric libraries. |

Q & A

Q. What are the recommended methods for synthesizing (3R)-N-methylpiperidine-3-carboxamide, and how can reaction conditions be optimized to improve enantiomeric purity?

- Methodological Guidance : Synthesis typically involves chiral resolution or asymmetric catalysis. For example, using mixed anhydride methods with N-methylpiperidine as a tertiary amine base can reduce racemization during carboxamide formation . Optimization may include adjusting reaction temperature (e.g., 0–25°C), solvent polarity (e.g., dichloromethane vs. THF), and stoichiometric ratios of reagents. Chiral HPLC or polarimetry should validate enantiopurity. Refer to patent literature for alternative routes, such as stereoselective hydrogenation of precursor imines .

Q. How should researchers handle this compound to ensure laboratory safety, given its potential hazards?

- Methodological Guidance :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use a fume hood to avoid inhalation of dust or vapors.

- Storage : Keep in a cool, dry place (<25°C) away from oxidizers. Stability data for similar piperidine derivatives suggest decomposition risks under prolonged light exposure .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose of as hazardous waste .

Q. What spectroscopic techniques are most effective for characterizing the structural and stereochemical properties of this compound?

- Methodological Guidance :

- NMR : H and C NMR can confirm the methylamide group (δ ~2.8–3.1 ppm for N–CH) and piperidine ring conformation.

- Chiral Analysis : Circular dichroism (CD) or chiral stationary-phase HPLC (e.g., using amylose-based columns) to verify the (3R) configuration .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation (CHNO).

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its binding affinity in enzyme inhibition studies, and what computational models can predict this?

- Methodological Guidance : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with targets like acetylcholinesterase or opioid receptors. Compare (3R) vs. (3S) enantiomers using free-energy perturbation (FEP) calculations to quantify stereochemical effects on binding ΔG. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) is critical .

Q. What strategies can resolve contradictions in reported biological activity data for this compound across different studies?

- Methodological Guidance :

- Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, IC protocols, solvent controls).

- Dose-Response Reproducibility : Conduct orthogonal assays (e.g., fluorescence-based vs. radiometric) to confirm activity.

- Batch Variability : Test multiple synthetic batches for purity (>98% by HPLC) and enantiomeric excess (>99% by chiral HPLC) .

Q. How can researchers design in vivo studies to evaluate the pharmacokinetic (PK) profile of this compound while adhering to ethical guidelines?

- Methodological Guidance :

- 3R Principle : Prioritize in vitro models (e.g., liver microsomes for metabolic stability) before rodent studies. Use the lowest feasible animal cohort size .

- PK Parameters : Measure plasma half-life (t), clearance (CL), and brain penetration via LC-MS/MS. Include a racemic control to assess stereoselective metabolism.

Q. What advanced functionalization strategies are viable for modifying the piperidine ring to enhance metabolic stability without compromising target affinity?

- Methodological Guidance :

- Ring Substitution : Introduce electron-withdrawing groups (e.g., fluorine at C4) to reduce CYP450-mediated oxidation.

- Prodrug Design : Synthesize ester prodrugs (e.g., methyl ester) to improve oral bioavailability, followed by enzymatic hydrolysis in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.